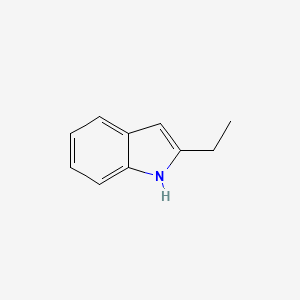

2-ethyl-1H-indole

Description

Significance of Indole (B1671886) Scaffold in Contemporary Chemical and Biological Research

The indole ring system, which consists of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of modern chemical and biological science. wisdomlib.orgderpharmachemica.com This structural motif is not merely a chemical curiosity but a "privileged scaffold," frequently found in a multitude of natural products and synthetic molecules with significant biological activity. rjpn.orgijpsr.com Its importance is underscored by its presence in essential biomolecules like the amino acid tryptophan, the neurotransmitter serotonin, and the hormone melatonin, where the indole moiety is crucial for their biological functions. wikipedia.orgmdpi.comnih.gov

In medicinal chemistry, indole derivatives are recognized for their extensive therapeutic potential, exhibiting a wide array of pharmacological activities including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties. rjpn.orgmdpi.com The versatility of the indole scaffold allows it to interact with a diverse range of biological targets, such as enzymes and receptors, making it a focal point in drug discovery and development. derpharmachemica.comrjpn.org Synthetic indole derivatives, including the anti-inflammatory drug indomethacin (B1671933) and the anticancer agent sunitinib, are testaments to the successful application of this scaffold in modern medicine. wikipedia.orgmdpi.com Consequently, the ongoing exploration of indole chemistry remains a highly active and promising area of research, aimed at developing novel therapeutic agents. pcbiochemres.commdpi.com

Historical Context of Indole Derivative Studies

The history of indole chemistry is intrinsically linked to the study of the dye indigo. wisdomlib.orgwikipedia.org The journey began in the mid-19th century, and a pivotal moment occurred in 1866 when Adolf von Baeyer successfully reduced oxindole (B195798) to indole using zinc dust. pcbiochemres.comcreative-proteomics.com The name "indole" itself is a portmanteau of "indigo" and "oleum," reflecting its origins. wisdomlib.orgwikipedia.org

The development of synthetic methods to construct the indole ring was crucial for advancing the field. In 1883, Emil Fischer developed the Fischer indole synthesis, a reliable method for preparing indoles substituted at the 2- and/or 3-positions by heating phenylhydrazones with an acid catalyst. wikipedia.orgcreative-proteomics.com This method remains one of the most widely used techniques for synthesizing substituted indoles. creative-proteomics.com Throughout the late 19th and early 20th centuries, interest in indole chemistry grew as its structural presence was identified in numerous important alkaloids. wikipedia.orgpcbiochemres.com This discovery intensified research efforts, establishing indole derivatives as a significant class of compounds that continues to be actively studied today. pcbiochemres.com

Positioning of 2-Ethyl-1H-Indole within Substituted Indole Research

This compound is a specific derivative within the large family of substituted indoles. It is characterized by an ethyl group attached to the second position of the indole ring system. cymitquimica.com This substitution pattern places it within the class of 2-substituted indoles, which are significant as structural motifs in various biologically active molecules and as precursors for a wide range of alkaloids. longdom.org

As a chemical entity, this compound serves primarily as a building block or intermediate in organic synthesis. cymitquimica.com Its structure, featuring a simple alkyl substituent, makes it a valuable starting material for the construction of more complex, pharmacologically relevant molecules. The ethyl group at the C-2 position influences the compound's chemical properties and reactivity, particularly in reactions such as electrophilic substitution, which typically occurs at the C-3 position in the indole ring. wikipedia.orgcymitquimica.com Research into synthetic methodologies, such as palladium-catalyzed reactions, often utilizes simple indoles to develop efficient ways to create more functionalized derivatives. longdom.orgresearchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

|---|---|---|

| CAS Number | 3484-18-2 | cymitquimica.comsigmaaldrich.com |

| Molecular Formula | C₁₀H₁₁N | cymitquimica.com |

| Molecular Weight | 145.2 g/mol | sigmaaldrich.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| Physical Form | Solid; Colorless to pale yellow liquid | cymitquimica.comsigmaaldrich.com |

| Melting Point | 42-48 °C | biosynce.com |

| Boiling Point | 105 °C @ 0.5 Torr | chemicalbook.com |

Current Research Trajectories and Future Outlook for this compound

Current research involving simple substituted indoles like this compound is largely driven by the continuous search for novel therapeutic agents and more efficient synthetic pathways. While direct biological studies on this compound itself are not extensively documented in high-impact research, its importance as a synthetic intermediate points to its role in future discoveries.

The future outlook for this compound is tied to its potential as a scaffold for creating new drug candidates. For example, research on other ethyl-substituted indoles, such as 3-ethyl-1H-indole derivatives, has shown promise in developing selective COX-2 inhibitors for anti-inflammatory applications. ajchem-a.com Similarly, derivatives of the related structure 2-ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole have been investigated for their potential as neuroprotective agents for neurodegenerative diseases. smolecule.com

These studies highlight a key trajectory: the use of the 2-ethyl-indole core as a foundation for building molecules with specific biological targets. Advances in synthetic chemistry, particularly in C-H activation and cross-coupling reactions, will likely enable more diverse and complex molecules to be synthesized from simple precursors like this compound. longdom.org The ongoing exploration of the vast chemical space around the indole nucleus ensures that even simple derivatives remain relevant, holding potential for the development of future pharmaceuticals and agrochemicals. derpharmachemica.compcbiochemres.com

Structure

3D Structure

Propriétés

IUPAC Name |

2-ethyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c1-2-9-7-8-5-3-4-6-10(8)11-9/h3-7,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWNBLGQCCSCCHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10396628 | |

| Record name | 2-ethyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3484-18-2 | |

| Record name | 2-ethyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Ethyl 1h Indole and Analogues

Regioselective Synthesis Strategies at the C2 Position

Achieving regioselectivity in the functionalization of the indole (B1671886) ring is a considerable challenge due to the inherent reactivity of different positions. While the C3 position is typically the most nucleophilic and prone to electrophilic substitution, various strategies have been developed to direct reactions to the less reactive C2 position. chim.it

Palladium-Catalyzed C-H Activation and Functionalization Approaches

Transition-metal-catalyzed C-H activation has emerged as a powerful and atom-economical tool for the direct functionalization of indoles. mdpi.com Palladium catalysis, in particular, has been extensively utilized for C2-H arylation, alkenylation, and alkylation. acs.orgacs.orgkuleuven.be

Direct C2 alkylation of indoles presents a significant challenge in synthetic chemistry. thieme-connect.com While Friedel-Crafts alkylation typically occurs at the C3 position, specific catalytic systems have been devised to achieve C2 selectivity. thieme-connect.com

One notable method involves a palladium(II)/norbornene co-catalytic system for the direct alkylation of N-H indoles with alkyl bromides. thieme-connect.com This approach demonstrates good tolerance for a variety of functional groups on the primary alkyl bromide. thieme-connect.com However, the steric hindrance of the alkyl halide plays a crucial role; for instance, primary alkyl bromides with a tertiary carbon at the β-position exhibit slower reaction rates, and secondary alkyl halides may not react at all. thieme-connect.com

Rhodium(III)-catalyzed C2 alkylation of indoles with β-nitroolefins has also been reported, providing a range of functionalized indole derivatives in moderate to good yields. nih.gov This method is tolerant of electron-donating groups and halogens on the β-nitrostyrene. nih.gov Steric factors can influence the yield, as seen with ortho-substituted substrates. nih.gov A nickel-catalyzed approach using a (quinolinyl)amido–nickel catalyst has been developed for the C2 alkylation of indoles with unactivated primary and secondary alkyl halides, overcoming some limitations of other methods. acs.org

A photochemical, metal-free method for the direct C-H alkylation of indoles with α-iodosulfones has also been developed. beilstein-journals.org This reaction proceeds through the formation of reactive carbon-centered radicals under mild conditions and shows good tolerance for various substituents on both the indole and the α-iodosulfone. beilstein-journals.org

| Method | Catalyst/Reagent | Scope | Limitations | Reference |

| Pd/Norbornene Catalysis | PdCl₂(MeCN)₂, Norbornene | Primary alkyl bromides with various functional groups | Sterically hindered primary and secondary alkyl halides react slowly or not at all. | thieme-connect.com |

| Rh(III) Catalysis | Rh(III) catalyst | β-nitroolefins with electron-donating groups and halogens | Steric hindrance can lower yields. | nih.gov |

| Ni Catalysis | (Quinolinyl)amido–nickel catalyst | Unactivated primary and secondary alkyl halides | Requires a specific, pre-defined catalyst. | acs.org |

| Photochemical Alkylation | α-iodosulfones, DABCO | Various substituted indoles and α-iodosulfones | Indole-3-carboxaldehyde is not a suitable substrate. | beilstein-journals.org |

The choice of the catalytic system, including the metal, ligand, and oxidant, is paramount in controlling the regioselectivity and yield of C-H functionalization reactions of indoles.

For instance, in palladium-catalyzed reactions, the directing group on the indole nitrogen plays a critical role. The use of an N-pivaloyl group can direct arylation to the C2 position. beilstein-journals.org The choice of ligand is also crucial; for example, the use of a phosphinoyl directing group in conjunction with a pyridine-type ligand can steer Pd-catalyzed arylation to the C7 position. nih.gov The development of chiral mono-protected amino acid (MPAA) ligands has enabled enantioselective C-H activation reactions. acs.org

Rhodium(III) catalysts have proven effective for the C2-H alkylation of indoles with diazo compounds, offering high efficiency and broad functional group tolerance with dinitrogen as the only byproduct. mdpi.com The catalytic cycle is believed to involve the generation of a cationic [Cp*Rh(III)] species that directly cleaves the C2-H bond. mdpi.com

Furthermore, cobalt(II) catalysts, promoted by salicylaldehyde (B1680747) ligands, have been used for the selective C2-H Heck reaction of native (N-H) indoles with olefins, providing an economical alternative to palladium catalysts. acs.org The development of heterogeneous catalysts, such as palladium-loaded metal-organic frameworks (MOFs), has also shown promise for selective C2-H arylation, offering advantages like catalyst recyclability and low metal leaching. kuleuven.be

| Catalytic System | Directing Group/Ligand | Selectivity | Key Features | Reference |

| Pd(TFA)₂ | N-pivaloyl | C2-arylation | High C2 selectivity in the absence of other additives. | beilstein-journals.org |

| Pd(OAc)₂ | Phosphinoyl group, pyridine-type ligand | C7-arylation | Directs activation to the previously elusive C7 position. | nih.gov |

| [RhCp*Cl₂]₂/AgSbF₆ | None | C2-alkylation | Highly efficient and atom-economic with diazo compounds. | mdpi.com |

| Co(OAc)₂ | Salicylaldehyde ligand | C2-alkenylation | Economical alternative to palladium for Heck-type reactions. | acs.org |

| Pd@MOF | None | C2-arylation | Heterogeneous, recyclable catalyst with high selectivity. | kuleuven.be |

Scope and Limitations of Direct C2 Alkylation

Annulation Reactions for 2-Substituted Indoles

Annulation reactions provide a powerful convergent approach to construct the indole ring system with a pre-installed substituent at the C2 position. The Larock indole synthesis is a prominent example, typically involving the palladium-catalyzed annulation of an o-haloaniline with an alkyne. mdpi.comresearchgate.net This method is highly versatile for preparing 2- or 2,3-substituted indoles. mdpi.com

Recent advancements in Larock annulation have focused on improving reaction conditions by using greener solvents and exploring alternative, more economical catalysts like nickel and manganese. researchgate.net Another strategy involves the palladium-catalyzed annulation between iodoanilines and ketones to synthesize substituted indoles. acs.org

A tandem Sonogashira coupling followed by cyclization is another effective annulation strategy. mdpi.commdpi.com This can be performed in one pot, for instance, by reacting an o-haloaniline with a terminal alkyne in the presence of a palladium catalyst. mdpi.com The resulting 2-alkynylaniline then undergoes intramolecular cyclization to afford the 2-substituted indole. mdpi.commdpi.com Microwave-assisted synthesis has been shown to accelerate these cyclization reactions. organic-chemistry.org

Reductive Cyclization Protocols

Reductive cyclization of nitroarenes is a classic and effective method for indole synthesis. The Nenitzescu reaction, involving the reductive cyclization of o,β-dinitrostyrenes, has been extended to prepare various 2-substituted indoles. researchgate.net This method often provides excellent yields, superior to other reduction techniques like Fe/HOAc or catalytic hydrogenation for certain substrates. researchgate.net

A more modern approach involves the palladium-catalyzed reductive cyclization of 1-halo-2-nitrobenzene with terminal alkynes. researchgate.net This one-pot tandem process combines a Sonogashira-type coupling with a reductive cyclization, utilizing zinc as an inexpensive reductant. researchgate.net This protocol tolerates a broad range of functional groups and can be performed on a gram scale. researchgate.net Gold(I)-catalyzed tandem reductive cyclization of o-alkynylnitroarenes using diboron (B99234) as the reductant also provides an efficient route to 2-substituted indoles with broad functional group tolerance. rsc.org

One-Pot Multicomponent Reactions (MCRs) for Indole Construction

One-pot multicomponent reactions (MCRs) are highly efficient strategies for building molecular complexity from simple starting materials in a single synthetic operation. medjchem.comresearchgate.net Several MCRs have been developed for the synthesis of substituted indoles.

For example, a copper-catalyzed one-pot cascade reaction of 1-bromo-2-(2,2-dibromovinyl)benzenes with aldehydes and aqueous ammonia (B1221849) can selectively produce various indole derivatives. organic-chemistry.org The reaction of (2-aminobenzyl)triphenylphosphonium bromide with aromatic or α,β-unsaturated aldehydes under microwave irradiation also affords 2-substituted indoles in high yields. organic-chemistry.org Another MCR involves the reaction of an indole, an aldehyde, and malononitrile, which can be catalyzed by a reusable TiO₂ nanocatalyst. researchgate.net MCRs have also been employed to synthesize more complex structures, such as indole-substituted pyridine (B92270) derivatives and thieno[2,3-b]indoles. thieme-connect.comrsc.org

N-Alkylation and Subsequent Transformations of 2-Ethyl-1H-Indole Precursors

The nitrogen atom of the indole ring, while less nucleophilic than the C3 position, can be effectively functionalized, most commonly through alkylation. wikipedia.orgresearchgate.net This modification is crucial as the nature of the N-substituent can significantly influence the molecule's properties. For precursors like this compound, where the C2 position is already occupied, N-alkylation becomes a primary route for further diversification.

N-alkylation of indoles is typically achieved by first deprotonating the N-H bond with a suitable base to generate the more nucleophilic indolide anion, which then reacts with an alkylating agent (e.g., an alkyl halide). The choice of base and reaction conditions is critical to ensure high selectivity for N-alkylation over potential C3-alkylation. rsc.org

Commonly employed bases include sodium hydride (NaH), potassium hydroxide (B78521) (KOH), and carbonate salts like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃). rsc.orgresearchgate.netmdpi.com

Strong Bases: Sodium hydride, a powerful non-nucleophilic base, is highly effective for deprotonating the indole N-H and is often used in solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). rsc.org This combination reliably promotes N-alkylation.

Milder Bases: Potassium hydroxide and potassium carbonate offer milder alternatives. researchgate.netmdpi.com Successful N-alkylation of ethyl indol-2-carboxylate has been demonstrated using aqueous potassium hydroxide in acetone, which provides the N-alkylated esters in excellent yields. mdpi.comresearchgate.net This method allows for a straightforward workup, as the solvent is easily removed. mdpi.com Using an increased amount of KOH and water in the same system can lead directly to the saponified N-alkylated indole-2-carboxylic acids. mdpi.comresearchgate.net Cesium carbonate has also been shown to be an effective base for N-alkylation. researchgate.net

The reaction can also be performed in sustainable media like ionic liquids with bases such as potassium carbonate. researchgate.net

| Indole Substrate | Alkylating Agent | Base/Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| Ethyl indol-2-carboxylate | Allyl bromide | aq. KOH / Acetone | Ethyl 1-allyl-1H-indole-2-carboxylate | Excellent | mdpi.com |

| Ethyl indol-2-carboxylate | Benzyl bromide | aq. KOH / Acetone | Ethyl 1-benzyl-1H-indole-2-carboxylate | Excellent | mdpi.com |

| 2,3-Dimethylindole | Benzyl bromide | NaH / DMF | 1-Benzyl-2,3-dimethyl-1H-indole | 91% | rsc.org |

| Indole | Various Alkyl Halides | K₂CO₃ / [bmim][BF₄] / Acetonitrile (B52724) | N-alkylated indoles | Good | researchgate.net |

The synthetic utility of N-alkylation methods is defined by their compatibility with various functional groups on both the indole ring and the alkylating agent. Base-mediated alkylations generally show good tolerance for a range of functional groups.

Electron-withdrawing groups (e.g., esters, cyano, nitro) on the indole ring can increase the acidity of the N-H bond, facilitating deprotonation and subsequent N-alkylation. researchgate.net For instance, the N-alkylation of ethyl indol-2-carboxylate proceeds efficiently. mdpi.comresearchgate.net

Halogen atoms (F, Cl, Br) on the indole core are typically well-tolerated under these conditions, allowing for subsequent cross-coupling reactions. mdpi.com

Catalytic systems developed for N-alkylation, such as those using manganese or rhodium, also demonstrate high functional group tolerance, accommodating alkenes, thioethers, and esters. mdpi.combeilstein-journals.org However, some specific catalytic methods may not be compatible with reducible groups like nitro or certain ester functionalities. beilstein-journals.org The use of strong bases like NaH can be limiting for substrates with base-labile functional groups. rsc.org

Base-Mediated Alkylation Strategies

Derivatization at Other Positions of the this compound Core

While N-alkylation is a key modification, functionalization of the carbon framework of the this compound core is essential for building molecular complexity. The inherent reactivity of the indole ring dictates that the C3 position is the primary site for electrophilic attack, followed by the benzo ring positions. bhu.ac.inchim.itatamanchemicals.com

The C3 position of the indole nucleus is exceptionally electron-rich and is the most reactive site for electrophilic aromatic substitution, being approximately 10¹³ times more reactive than benzene (B151609). wikipedia.orgatamanchemicals.com In a 2-substituted indole like this compound, the C3 position is sterically accessible and electronically activated, making it the preferred site for functionalization. bhu.ac.inatamanchemicals.com

Classic electrophilic substitution reactions are readily applied to introduce functional groups at C3:

Vilsmeier-Haack Formylation: Reaction with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) introduces a formyl group (-CHO) exclusively at the C3 position. atamanchemicals.com

Mannich Reaction: Treatment with formaldehyde (B43269) and a secondary amine (like dimethylamine) yields a C3-aminomethylated product, such as Gramine, which is a valuable synthetic intermediate. wikipedia.orgatamanchemicals.com

Michael Addition: The C3 position can act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds.

Alkylation and Acylation: Friedel-Crafts type reactions can introduce alkyl and acyl groups, although care must be taken to avoid polymerization under strongly acidic conditions. atamanchemicals.com Metal-free methods using hypervalent iodine reagents have been developed for the C3-trifluoroethylation of indoles. rsc.org

Biocatalytic approaches using engineered myoglobin (B1173299) variants have also been developed to achieve chemoselective C3-alkylation of unprotected indoles with ethyl α-diazoacetate, avoiding the competing N-H insertion that plagues many transition-metal-catalyzed systems. rochester.edu

| Reaction Type | Indole Substrate | Reagents | Product Type | Reference |

|---|---|---|---|---|

| Vilsmeier-Haack | 2-Substituted Indole | POCl₃, DMF | 3-Formyl-2-substituted-indole | atamanchemicals.com |

| Mannich Reaction | Indole | Formaldehyde, Dimethylamine | 3-(Dimethylaminomethyl)indole (Gramine) | wikipedia.org |

| Trifluoroethylation | Indole | CF₃CH₂(mesityl)iodonium triflate | 3-(2,2,2-Trifluoroethyl)indole | rsc.org |

| Biocatalytic Alkylation | Unprotected Indole | Ethyl α-diazoacetate, Myoglobin variant | Ethyl 2-(1H-indol-3-yl)acetate | rochester.edu |

Functionalizing the C-H bonds of the benzenoid part of the indole (positions C4, C5, C6, and C7) is significantly more challenging due to their lower intrinsic reactivity compared to the pyrrole (B145914) ring. chim.itosaka-u.ac.jp Achieving site-selectivity at these positions typically requires advanced synthetic methods, often involving transition-metal catalysis coupled with a directing group strategy. chim.itrsc.orgresearchgate.net

A directing group is temporarily installed on the indole nitrogen (N1) to steer a metal catalyst to a specific C-H bond on the benzo ring through the formation of a stable metallacyclic intermediate. chim.it

C4 Functionalization: Directing groups such as a pivaloyl group have been used with rhodium catalysts for C7-alkenylation, but other strategies can target the C4 position. chim.it

C6 Functionalization: A ruthenium(II)-catalyzed regioselective C6 alkylation of indole-7-carboxamides with maleimides has been described, showcasing functional group tolerance. researchgate.net

C7 Functionalization: The use of a pyrimidine (B1678525) directing group on the indole nitrogen can direct rhodium catalysts to functionalize the C7 position. researchgate.net Similarly, sulfur-based directing groups have been employed for site-selective C4- and C7-functionalization. osaka-u.ac.jp

These methods provide powerful tools for late-stage functionalization, allowing for the synthesis of complex indole derivatives that are otherwise difficult to access. osaka-u.ac.jp After the desired modification, the directing group can often be removed. osaka-u.ac.jpresearchgate.net

C3 Functionalization of Ethyl-Substituted Indoles

Green Chemistry Approaches in this compound Synthesis

In recent years, significant effort has been directed toward developing more environmentally friendly, or "green," methods for synthesizing the indole core. openmedicinalchemistryjournal.com These principles are directly applicable to the synthesis of this compound and its derivatives. Key strategies include:

Use of Green Solvents: Replacing traditional volatile organic solvents with greener alternatives like water or ionic liquids. openmedicinalchemistryjournal.comgoogle.com The Fischer indole synthesis, a classic method, can be performed in water catalyzed by a bissulfonic acid type acidic ionic liquid. google.com This approach offers mild conditions, easy product separation, and a reusable catalyst. google.com

Catalysis: Employing catalysts (e.g., metal, organo-, or bio-catalysts) in small amounts is preferred over stoichiometric reagents to minimize waste. openmedicinalchemistryjournal.comtandfonline.com Nickel oxide (NiO) nanoparticles have been used as a recyclable heterogeneous catalyst for the synthesis of 3-alkylated indoles in aqueous media. researchgate.net

Microwave-Assisted Synthesis: Using microwave irradiation can drastically reduce reaction times, often leading to higher yields and cleaner reactions compared to conventional heating. tandfonline.com

One-Pot and Multicomponent Reactions: Combining several synthetic steps into a single operation (a one-pot reaction) reduces the need for purification of intermediates, saving time, solvents, and energy. rsc.org A one-pot, three-component protocol combining a Fischer indolisation with N-alkylation has been developed for the rapid synthesis of 1,2,3-trisubstituted indoles. rsc.org

Photocatalysis: Visible-light-promoted reactions represent a green approach, often proceeding under mild conditions without external heating. openmedicinalchemistryjournal.comrsc.org An intramolecular photocyclization of carbonyls and tertiary amines has been discovered for indole synthesis without the need for an external photocatalyst. rsc.org

These green methodologies not only reduce the environmental impact of chemical synthesis but also often provide economic benefits through increased efficiency and reduced waste management costs. openmedicinalchemistryjournal.comgoogle.com

Transition Metal-Free Catalysis

The reliance on transition metals, particularly palladium, rhodium, and copper, in classical indole syntheses has been a subject of concern due to their cost, toxicity, and the potential for metal contamination in the final products. Consequently, transition-metal-free catalysis has emerged as a vibrant area of research, offering alternative activation pathways for the construction of the indole ring.

Recent strategies have successfully employed domino reactions and C-H activation under metal-free conditions. For instance, a one-step, transition-metal-free synthesis of 2-aryl indoles has been developed through a domino reaction of 2-fluorotoluenes and nitriles. researchgate.net This method proceeds via C-H and C-F bond activation mediated by a strong base like potassium hexamethyldisilazide (KHMDS), providing a direct route to a wide array of indole scaffolds. researchgate.net While this specific example leads to 2-arylindoles, the principle demonstrates a powerful metal-free approach to C2-substituted indoles.

Another significant advancement is the synthesis of 2-(cyclobut-1-en-1-yl)-1H-indoles, which serve as complex analogues of 2-alkylindoles. This is achieved through a transition-metal-free, one-pot cyclobutenylation/deprotection cascade starting from N-Boc protected indoles. rsc.org The reaction is initiated by n-butyllithium, followed by the addition of cyclobutanone, and proceeds through a proposed mechanism involving an intramolecular transfer of the Boc-group. rsc.org

The cyclization of alkynes represents a powerful tool for indole synthesis without transition metals. chim.it Base-promoted cyclization of appropriately substituted alkynes can lead to various indole derivatives. chim.it For example, the reaction of o-trifluoroacetamidoaryl-substituted propargyl esters can undergo a sequential alkylation, cyclization, and isomerization process to yield 2-acyl or 2-ethoxycarbonyl-3-alkenyl indoles. chim.it Furthermore, radical-promoted and electrophile-induced cyclizations of alkynes provide additional metal-free pathways to the indole core. chim.it A tert-butoxide-mediated condensation reaction has also been shown to efficiently produce 2-aryl indoles from N-benzyl benzaldehydes using dimethyl sulfoxide (B87167) as a carbon source, highlighting a wide functional group tolerance in a metal-free system. organic-chemistry.org

Table 1: Comparison of Transition Metal-Free Synthetic Methods for Indole Analogues

| Methodology | Starting Materials | Reagents/Conditions | Product Type | Key Features |

|---|---|---|---|---|

| Domino C-H/C-F Activation | 2-Fluorotoluenes, Nitriles | LiN(SiMe3)2, CsF | 2-Aryl Indoles | One-step process, broad substrate scope. researchgate.net |

| Cyclobutenylation/Deprotection | N-Boc protected indoles, Cyclobutanone | n-Butyllithium | 2-(Cyclobut-1-en-1-yl)-1H-indoles | Mild conditions, one-pot cascade. rsc.org |

| Base-Promoted Condensation | N- or O-benzyl benzaldehydes, DMSO | tert-butoxide | 2-Aryl Indoles & Benzofurans | Uses DMSO as a carbon source, good functional group tolerance. organic-chemistry.org |

| Base-Promoted Alkyne Cyclization | o-trifluoroacetamidoaryl-propargyl esters | Base | 2-Acyl/2-ethoxycarbonyl-3-alkenyl indoles | Sequential reaction forming functionalized indoles. chim.it |

Solvent-Free and Environmentally Benign Reaction Conditions

Parallel to the development of metal-free catalysis, a strong emphasis has been placed on minimizing or eliminating the use of volatile and hazardous organic solvents. This has led to the exploration of solvent-free (neat) reactions, mechanochemistry, and the use of environmentally benign solvent systems.

Mechanochemical protocols, such as ball milling, have been successfully applied to induce Fischer indolizations. researchgate.net This solvent-free procedure demonstrates versatility in synthesizing various indoles and indolines, offering a greener alternative to traditional solution-phase methods. researchgate.net Similarly, the synthesis of bis(indolyl)methanes, which involves the reaction of indoles with aldehydes or ketones, has been accomplished under solvent-free and catalyst-free conditions, often initiated by simple grinding at ambient temperature. tandfonline.com This approach significantly reduces waste and simplifies product purification. tandfonline.com

Microwave-assisted synthesis is another key technology for promoting environmentally friendly reactions. It often allows for shorter reaction times, higher yields, and can be conducted under solvent-free conditions. cem.com The synthesis of various spiro[indole] derivatives and other heterocyclic systems has been achieved by adsorbing reactants onto a solid support like montmorillonite (B579905) K10 or basic alumina (B75360) and irradiating the mixture with microwaves, completely avoiding the need for a solvent. cem.com

Where a solvent is necessary, the focus shifts to greener alternatives. An efficient synthesis of bis(indolyl)methanes has been reported using tetrabutylammonium (B224687) hydrogen sulfate (B86663) as a mild, recyclable catalyst in ethyl acetate (B1210297), a more environmentally friendly solvent compared to many chlorinated or aromatic hydrocarbons. tandfonline.com In another example, an environmentally benign cascade reaction for the synthesis of complex indolizine (B1195054) derivatives was achieved using polyethylene (B3416737) glycol (PEG200) as the solvent, which is known for its low toxicity and biodegradability. doaj.org An innovative approach for the synthesis of 7-ethylindole (B1586515) involves a vapor-phase reaction over a copper chromite catalyst. researchgate.net This method utilizes non-hazardous, low-cost starting materials and avoids bulk liquid solvents, representing a significant step towards greener industrial processes. researchgate.net

Table 2: Examples of Environmentally Benign Syntheses of Indole Derivatives

| Methodology | Reactants | Conditions | Product Type | Environmental Benefit |

|---|---|---|---|---|

| Mechanochemistry | Phenylhydrazine, Cyclohexanone | Oxalic acid, Dimethylurea, Ball milling | Tetrahydrocarbazole (Indole analogue) | Solvent-free procedure. researchgate.net |

| Grinding (Neat) | Indole, Aromatic aldehydes | Catalyst-free, Ambient temperature | Bis(indolyl)methanes | Solvent-free and catalyst-free. tandfonline.com |

| Microwave-Assisted | Indole-3-carbaldehyde, Benzil, NH4OAc | Amberlyst A-15, Microwave irradiation | Indolylimidazole derivatives | Reusable catalyst, short reaction times. ijsrst.com |

| Phase-Transfer Catalysis | Indole, Aldehydes/Ketones | Bu4NHSO4, Ethyl acetate, 60°C | Bis(indolyl)methanes | Use of a greener solvent. tandfonline.com |

| Vapor-Phase Synthesis | 2-Ethylaniline, Ethylene (B1197577) glycol | Copper chromite catalyst, High temperature | 7-Ethylindole | Avoids bulk liquid solvents. researchgate.net |

Pharmacological and Biological Activity Investigations of 2 Ethyl 1h Indole Derivatives

Anticancer and Antiproliferative Potency Studies

Indole (B1671886) derivatives are recognized for their potential as anticancer agents, capable of inducing cell death and modulating gene expression. nih.govacs.org

In Vitro Cytotoxicity Assessments on Cancer Cell Lines

A number of studies have demonstrated the cytotoxic effects of 2-ethyl-1H-indole derivatives on various human cancer cell lines.

One study synthesized a series of novel (E/Z)-N-(4-(2-(2-(substituted)hydrazinyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-2-carboxamide derivatives and evaluated their activity. Among these, compounds 6i and 6v showed significant cytotoxicity against MCF-7 breast cancer cell lines, with IC50 values of 6.10 ± 0.4 μM and 6.49 ± 0.3 μM, respectively. acs.org

Another study focused on ((E)-N-((2-(4-(1H-imidazol-1-yl) phenyl)-1H-indol-3-yl) methylene) pyridin-2-amine derivatives. ajgreenchem.com Ten derivatives were tested against several cancer cell lines, including ER-α-positive breast cancer (T47D and MCF-7), ER-α-negative breast cancer (MDA-MB-231), kidney (HEK-293), and lung (A-549) cells. ajgreenchem.com Compounds MDT-32 and MDT-47 , which contain a fluorine atom on the indole moiety, demonstrated notable anticancer activity, particularly against ER-α-positive breast cancer cells. ajgreenchem.com

Novel 1H-indole-2-carboxylic acid derivatives were synthesized and evaluated for their cytotoxicity against MCF-7, A549, and HCT cell lines. mdpi.com Compound 4e from this series was identified as the most cytotoxic, with an average IC50 of 2 µM. mdpi.com

A series of 2-(aryldiazenyl)-3-methyl-1H-benzo[g]indole derivatives were screened for cytotoxic activity against 60 human cancer cell lines. nih.gov Four of the tested compounds showed cytotoxicity at micromolar concentrations. nih.gov

Indolyl dihydropyrazole derivatives were evaluated for their antiproliferative activity against breast (MCF-7), liver (Hep-2), lung (A-549), and prostate (DU-145) cancer cell lines. nih.gov The majority of these compounds displayed significant antiproliferative effects. nih.gov

A series of indolinone-based derivatives were tested against MCF-7 and HepG-2 cell lines. mdpi.com Compounds 9 and 20 were the most cytotoxic, with IC50 values ranging from 2.53 to 7.54 µM against both cell lines. mdpi.com

Novel indole-based arylsulfonylhydrazides were evaluated against MCF-7 and MDA-MB-468 breast cancer cell lines. acs.org The compound 5f demonstrated promising inhibition of both cell lines with IC50 values of 13.2 μM and 8.2 μM, respectively. acs.org

The table below summarizes the in vitro cytotoxicity of various this compound derivatives.

| Derivative Class | Compound(s) | Cancer Cell Line(s) | IC50 Value(s) |

| (E/Z)-N-(thiazol-2-yl)-1H-indole-2-carboxamides | 6i | MCF-7 | 6.10 ± 0.4 μM |

| 6v | MCF-7 | 6.49 ± 0.3 μM | |

| ((E)-N-(pyridin-2-amine) derivatives | MDT-32 , MDT-47 | T47D, MCF-7 | >50% inhibition |

| 1H-indole-2-carboxylic acids | 4e | MCF-7, A549, HCT | avg. 2 µM |

| Indolinone-based derivatives | 9 , 20 | HepG-2, MCF-7 | 2.53 - 7.54 µM |

| Indole-based arylsulfonylhydrazides | 5f | MCF-7 | 13.2 µM |

| MDA-MB-468 | 8.2 µM |

Mechanisms of Action in Cellular Systems (e.g., Induction of Cell Death, Enzyme Inhibition)

The anticancer effects of this compound derivatives are often attributed to their ability to induce programmed cell death (apoptosis) and inhibit key enzymes involved in cancer progression. nih.govmdpi.com

The potent thiazolyl-indole-2-carboxamide derivatives, 6i and 6v , were found to inhibit several protein kinases, including EGFR, HER2, VEGFR-2, and CDK2. acs.org They also induced cell cycle arrest at the G2/M phase and promoted apoptosis. acs.org

Indole-based compounds can trigger apoptosis by inhibiting anti-apoptotic proteins like Bcl-2 and Mcl-1, and by activating caspases, which are key executioners of apoptosis. nih.govmdpi.com For example, the antitumor effect of Mukonal, an indole alkaloid, is linked to its ability to enhance the cleavage of PARP and caspase-3, and to control the level of Bcl-2. nih.gov

A study on indole ethyl isothiocyanates (IEITCs) revealed that their cytotoxic activity is linked to the induction of apoptosis and cell cycle arrest at the G2/M phase. nih.gov Furthermore, some indole derivatives have been shown to inhibit tubulin polymerization, a process crucial for cell division. mdpi.commdpi.com

Indolinone-based derivatives 9 and 20 were found to inhibit cell growth and induce apoptosis in HepG-2 cells. mdpi.com They also inhibited the activity of key enzymes like CDK-2, CDK-4, VEGFR-2, and EGFR. mdpi.com

Anti-inflammatory Properties and Cyclooxygenase (COX) Inhibition

Derivatives of indole are known to possess significant anti-inflammatory, analgesic, and antipyretic properties. ajchem-a.comnih.gov A primary mechanism for their anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins, key mediators of inflammation. nih.gov

Selective COX-2 Inhibition Profiles

The discovery of two COX isoforms, COX-1 and COX-2, has been pivotal in the development of anti-inflammatory drugs. ajchem-a.comresearchgate.net While COX-1 is involved in maintaining normal physiological functions, COX-2 is primarily induced during inflammation. ajchem-a.comnih.gov Therefore, selective inhibition of COX-2 is a desirable strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs. ajchem-a.comnih.govresearchgate.net

A study on new 3-ethyl-1H-indole derivatives containing imidazolidinone pharmacophores showed their potential as selective COX-2 inhibitors. researchgate.netajchem-a.com Molecular docking studies predicted strong binding affinities of these compounds to the COX-2 enzyme, with scores significantly higher than the reference drug meloxicam (B1676189). ajchem-a.com

Another study synthesized a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives. nih.gov Compound S3 from this series was found to selectively inhibit COX-2 expression and exhibited gastric sparing activity. nih.gov Docking studies revealed that compound S3 formed a hydrogen bond with amino acid residues in the COX-2 active site, similar to the binding of indomethacin (B1671933). nih.gov

[2-{[(4-substituted)-pyridin-2yl]carbonyl}-(6 or 5-substituted)-1H-indol-3-yl]acetic acid analogues have also been synthesized and shown to have selectivity towards the COX-2 enzyme over the COX-1 enzyme. chesci.com

The table below highlights the selective COX-2 inhibition profiles of certain this compound derivatives.

| Derivative Class | Key Findings |

| 3-Ethyl-1H-indole with imidazolidinone | Predicted strong binding affinity to COX-2, higher than meloxicam. |

| 2-(5-methoxy-2-methyl-1H-indol-3-yl) acetohydrazides | Compound S3 selectively inhibited COX-2 expression. |

| [2-(pyridin-2yl)carbonyl-1H-indol-3-yl]acetic acids | Showed selectivity for COX-2 over COX-1. |

In Vivo Anti-inflammatory Evaluations

The anti-inflammatory activity of this compound derivatives has been confirmed in animal models. The carrageenan-induced paw edema model in rats is a commonly used assay to evaluate in vivo anti-inflammatory effects. bibliotekanauki.plnih.gov

In a study of new 3-ethyl-1H-indole derivatives, preliminary in vivo tests using an egg-white-induced paw edema model in rats showed that the compounds significantly reduced inflammation compared to ibuprofen. ajchem-a.comresearchgate.netajchem-a.com Compound IIb was particularly effective, demonstrating a prolonged reduction in paw edema. researchgate.netajchem-a.com

A series of isatin (B1672199) derivatives were evaluated, and compounds VIIc (R1 = 5-Cl) and VIId (R1 = 5-Br) were identified as potent anti-inflammatory agents, comparable to the standard drug indomethacin, showing 65% and 63% reduction in paw edema, respectively. nih.gov

Two novel series of oxadiazole and oxadiazoline analogs with an indole nucleus demonstrated significant protection against carrageenan-induced rat paw edema. tandfonline.com

Antimicrobial and Antiviral Efficacy

The versatile indole scaffold is also a source of compounds with significant antimicrobial and antiviral properties. ontosight.aihumanjournals.comresearchgate.net

In terms of antimicrobial activity, a series of 2-phenyl-3-[2-(5-substituted-1,3,4-oxadiazol-2-yl) ethyl]-1H-indoles showed moderate to excellent activity. researchgate.net Compound 5a from this series displayed a remarkable Minimum Inhibitory Concentration (MIC) against Bacillus subtilis, Klebsiella pneumoniae, Candida albicans, and Aspergillus niger. researchgate.net

Another study on new indole derivatives containing 1,2,4-triazole (B32235), 1,3,4-thiadiazole (B1197879), and carbothioamide moieties found that compounds 2c (indole-thiadiazole) and 3d (indole-triazole) were more effective against MRSA than ciprofloxacin. nih.gov Several of the synthesized indole derivatives also showed excellent antifungal activities against C. krusei. nih.gov

Regarding antiviral efficacy, a series of ethyl 1H-indole-3-carboxylate derivatives were evaluated for their anti-HCV effects. nih.gov Compound 28 emerged as the most potent candidate. nih.gov

Novel 5-fluoro-1-methyl/ethyl-1H-indole-2,3-dione 3-[4-(substituted phenyl)-thiosemicarbazones] were tested against a panel of viruses. researchgate.net The ethyl substituted derivatives were found to be effective against the tested viruses. researchgate.net

The table below provides a summary of the antimicrobial and antiviral activities of selected this compound derivatives.

| Derivative Class | Organism(s) | Key Findings |

| 2-phenyl-3-(oxadiazol-ethyl)-1H-indoles | B. subtilis, K. pneumoniae, C. albicans, A. niger | Compound 5a showed remarkable MIC. researchgate.net |

| Indole-thiadiazole/triazole | MRSA, C. krusei | Compounds 2c and 3d were highly effective against MRSA. nih.gov |

| Ethyl 1H-indole-3-carboxylates | HCV | Compound 28 was the most potent anti-HCV agent. nih.gov |

| 5-fluoro-1-ethyl-1H-indole-2,3-diones | Various viruses | Ethyl substituted derivatives showed antiviral effectiveness. researchgate.net |

Broad-Spectrum Antimicrobial Activity

Indole derivatives are recognized for their potential as antimicrobial agents, with various substituted indoles showing activity against a range of bacteria and fungi. ontosight.aihumanjournals.com The modification of the indole scaffold with different functional groups can significantly influence the antimicrobial profile. ontosight.ai

Research into new series of 2-phenyl-3-[2-(5-substituted-1,3,4-oxadiazol-2-yl) ethyl]-1H-indoles has demonstrated moderate to excellent antimicrobial activities. researchgate.net One derivative, in particular, showed a remarkable Minimum Inhibitory Concentration (MIC) against Bacillus subtilis, Klebsiella pneumoniae, Candida albicans, and Aspergillus niger. researchgate.net Similarly, studies on 1-ethyl-2-phenyl-3-(thiophen-2-yl)-1H-indole and 1-ethyl-3-(furan-2-yl)-2-phenyl-1H-indole have highlighted their antimicrobial potential. researchgate.net Compound 7 (1-ethyl-3-(furan-2-yl)-2-phenyl-1H-indole) provided the best antibacterial and antifungal activity against test strains, with a potent effect on Aspergillus niger. researchgate.net Other research has shown that new indole derivatives substituted with 1,2,4-triazole and 1,3,4-thiadiazole moieties exhibit significant activity against Methicillin-resistant Staphylococcus aureus (MRSA), with some compounds being more effective than the standard drug ciprofloxacin. nih.gov

| Compound | Microorganism | Activity (MIC, µg/mL) | Reference |

|---|---|---|---|

| 1-ethyl-3-(furan-2-yl)-2-phenyl-1H-indole (Compound 7) | Aspergillus niger ATCC 16404 | 1.17 | researchgate.net |

| Indole-thiadiazole derivative (Compound 2c) | MRSA | <6.25 | nih.gov |

| Indole-triazole derivative (Compound 3d) | MRSA | <6.25 | nih.gov |

Antiviral Activity Against Specific Viral Strains

The indole scaffold is present in several antiviral drugs and serves as a template for the development of new antiviral agents. nih.govnih.gov Research has identified indole derivatives with activity against various viruses, including Herpes Simplex Virus-1 (HSV-1), Hepatitis C Virus (HCV), and Human Immunodeficiency Virus (HIV). jetir.orgrsc.org

One study identified a series of ethyl 1H-indole-3-carboxylate derivatives with strong anti-HCV effects. nih.gov Another investigation into 5-fluoro-1-methyl/ethyl-1H-indole-2,3-dione derivatives found that those with an ethyl substitution were effective against HSV-1, HSV-2, and Coxsackie B4 virus. researchgate.net Furthermore, indole-2-carboxylic acid has been identified as a potential HIV-1 integrase inhibitor. rsc.org Optimization of this scaffold led to derivatives with significantly improved inhibitory activity against the integrase strand transfer process. rsc.org For instance, a derivative with a 2-methoxyphenyl group at the C3 position of the indole core showed an approximately 3-fold improvement in activity compared to the parent compound. rsc.org

| Compound Class/Derivative | Viral Strain | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Indole-2-carboxylic acid (Parent Compound 1) | HIV-1 Integrase | 32.37 µM | rsc.org |

| Indole-2-carboxylic acid derivative (4a) | HIV-1 Integrase | 10.06 µM | rsc.org |

| 2-phenyl-4,5,6,7-tetrahydro-1H-indole derivative (Compound 2) | HCV gt 1b | 12.4 µM | nih.gov |

| 2-phenyl-4,5,6,7-tetrahydro-1H-indole derivative (Compound 2) | HCV gt 2a | 8.7 µM | nih.gov |

Allosteric Modulation of Receptors

Allosteric modulation, where a ligand binds to a site on a receptor distinct from the primary (orthosteric) binding site, offers a novel mechanism for fine-tuning receptor activity. nih.gov This approach has potential advantages, including enhanced specificity and a reduced likelihood of side effects associated with orthosteric ligands. nih.gov

Cannabinoid Receptor 1 (CB1) Allosteric Modulation

The cannabinoid receptor 1 (CB1) has been a significant target for allosteric modulation. The first evidence for an allosteric binding site on the CB1 receptor came from the identification of indole derivatives that acted as allosteric enhancers of agonist binding but as inhibitors of agonist activity. researchgate.netcsic.es A prototypical compound in this class is ORG27569 (5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide), an indole-2-carboxamide derivative. acs.orgnih.govnih.gov These modulators are of interest because they can selectively regulate CB1 receptor functions, potentially offering therapeutic benefits for conditions like pain and neurodegenerative disorders while avoiding the adverse effects of direct CB1 agonists. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies for Receptor Binding

Extensive structure-activity relationship (SAR) studies have been conducted on indole-2-carboxamides to understand the structural requirements for allosteric modulation of the CB1 receptor. acs.orgnih.govacs.org These studies have revealed several key features that influence both the binding affinity for the allosteric site and the degree of cooperativity with the orthosteric ligand.

Key findings from SAR studies include:

Indole Core and C5 Substitution : The indole ring is preferred for maintaining high binding affinity to the allosteric site. acs.orgnih.govnih.gov An electron-withdrawing group, such as chlorine, at the C5 position of the indole ring is crucial. acs.org

C3-Alkyl Group : The length of the alkyl chain at the C3 position significantly impacts the modulator's allostery. acs.orgnih.gov A propyl group is often preferred for modulating orthosteric ligand binding, while a hexyl group can enhance the modulator's own binding affinity. acs.org

Amide Linker : The ethylene (B1197577) linker between the amide nitrogen and the phenyl ring is critical; shortening or lengthening this linker abolishes the allosteric effects. acs.org

Phenyl Ring Substituent : The substituent on the terminal phenyl ring explicitly influences both binding and cooperativity. acs.org An N,N-dimethylamino group was found to be preferred over the piperidinyl group of the original ORG27569 compound. acs.org

These SAR studies led to the identification of more robust CB1 allosteric modulators, such as 5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide, which showed a high binding cooperativity factor and potent antagonism of agonist-induced signaling. acs.orgnih.gov

| Structural Feature | Impact on CB1 Allosteric Modulation | Reference |

|---|---|---|

| Indole Ring | Preferred for high binding affinity to the allosteric site. | acs.orgnih.govnih.gov |

| C5-Substituent | An electron-withdrawing group is required. | acs.org |

| C3-Alkyl Chain Length | Significantly impacts allostery (e.g., n-propyl preferred for modulation). | acs.org |

| Linker Length | An ethylene linker between the amide and phenyl ring is optimal. | acs.org |

| Terminal Phenyl Substituent | Influences binding and cooperativity (e.g., N,N-dimethylamino preferred). | acs.org |

Other Reported Biological Activities of Related Indole Compounds

The versatility of the indole scaffold has led to its exploration in a wide range of therapeutic areas beyond antimicrobial and neuromodulatory applications. jetir.orgijpsr.com

Antidiabetic, Antitubercular, Antimalarial, and Anticholinesterase Activities

Antidiabetic Activity : Various indole derivatives have been investigated for their potential to treat diabetes. mdpi.com A series of 1,4-dihydropyridine–indole derivatives were synthesized and evaluated for their ability to stimulate GLUT4 translocation; one compound showed a significant reduction in blood glucose levels in a diabetic rat model. acs.org Other studies have identified indole-terpenoids from fungi that inhibit hepatic glucose production and pyrazoline-fused indole derivatives with moderate antidiabetic activity. journaljpri.comfrontiersin.org

Antitubercular Activity : Indole derivatives have long been studied for their activity against Mycobacterium tuberculosis. researchgate.netnih.gov The gut microbiota metabolite indolepropionic acid has been shown to inhibit the growth of M. tuberculosis. researchgate.netnih.gov Synthetic derivatives, such as indole-2-carboxamides, have been designed to target the mycobacterial membrane protein MmpL3, with some compounds showing high activity and minimal cytotoxicity. rsc.org Hydrazone and nitrovinyl analogs of indole-3-carboxaldehydes have also been identified as potential leads for novel antitubercular agents. tandfonline.com

Antimalarial Activity : The indole nucleus is a promising scaffold for antimalarial agents, with derivatives showing activity against drug-resistant strains of Plasmodium falciparum. dovepress.comnih.gov Indole-based compounds can act through various mechanisms, including the inhibition of hemozoin formation. dovepress.comnih.gov Novel classes of compounds, such as indole-quinoline conjugates and indole-sulfonamide derivatives, have demonstrated potent antimalarial activity in vitro. acs.orgacs.org

Anticholinesterase Activity : Indole-based compounds have been developed as inhibitors of cholinesterase enzymes (AChE and BChE), which is a key strategy in managing neurodegenerative diseases like Alzheimer's. mdpi.com Indole-based sulfonamide derivatives and novel indole-based hydrazide-hydrazone derivatives have shown varying degrees of inhibition against both AChE and BChE, with some compounds displaying IC₅₀ values in the low micromolar or even submicromolar range. mdpi.combohrium.comuni-lj.si

| Activity | Compound Class/Derivative | Finding | Reference |

|---|---|---|---|

| Antidiabetic | 1,4-dihydropyridine–indole derivative (Compound 19) | 21.6% blood glucose reduction in vivo. | acs.org |

| Antitubercular | Indole-2-carboxamide (Compound 8g) | MIC = 0.32 µM against M. tb H37Rv. | rsc.org |

| Antimalarial | Indole-sulfonamide (Compound 11) | IC₅₀ = 2.79 µM against P. falciparum K1 strain. | acs.org |

| Anticholinesterase | Indole-based sulfonamide (Compound 11d) | IC₅₀ = 0.15 µM against AChE. | mdpi.com |

Interaction with Biological Targets and Pathways

Derivatives of this compound have been the subject of various pharmacological and biological investigations, revealing their interactions with a range of biological targets and pathways. These interactions underpin their potential therapeutic applications, including neuromodulatory, anti-inflammatory, anticancer, and antimicrobial activities. Research has focused on elucidating the specific molecular mechanisms through which these compounds exert their effects.

Neuromodulatory Activity: Allosteric Modulation of Cannabinoid Receptor 1

A significant area of research has been the interaction of this compound derivatives with the Cannabinoid Receptor 1 (CB1), a G protein-coupled receptor predominantly expressed in the brain. researchgate.net One of the most studied compounds in this class is 5-chloro-3-ethyl-1H-indole-2-carboxylic acid [2-(4-piperidin-1-yl-phenyl)ethyl]amide, also known as ORG27569. researchgate.netacs.org This compound has been identified as a prototypical allosteric modulator of the CB1 receptor. acs.org

ORG27569 exhibits a complex mechanism of action. It has been shown to enhance the binding of CB1 receptor agonists, such as CP55940, by inducing a high-affinity agonist binding state in the receptor. researchgate.netresearchgate.net This positive cooperativity for agonist binding is a hallmark of its allosteric modulatory role. researchgate.net Despite enhancing agonist affinity, ORG27569 paradoxically antagonizes agonist-induced G-protein coupling, a key step in canonical CB1 signaling. researchgate.netacs.org

Further studies have revealed that ORG27569 promotes biased signaling. The conformational change induced by its binding to the CB1 receptor leads to cellular internalization of the receptor and subsequent activation of the extracellular signal-regulated kinase (ERK) 1/2 signaling pathway. researchgate.net This activation of ERK phosphorylation occurs independently of G-protein coupling and persists even after treatment with pertussis toxin, which abrogates Gi protein activity. researchgate.net This demonstrates that this compound derivatives can selectively modulate downstream signaling pathways of the CB1 receptor, a phenomenon known as ligand-biased signaling. researchgate.net

Structure-activity relationship (SAR) studies of indole-2-carboxamides have underscored the importance of the ethyl group at the C3 position of the indole ring for allosteric modulation of the CB1 receptor. acs.orgresearchgate.net The binding affinity (KB) and binding cooperativity (α) of these modulators are significantly influenced by the substituents on the indole core and the linker to the phenyl ring. acs.orgacs.org For instance, the derivative 5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide was identified as a potent CB1 allosteric modulator with a KB of 259.3 nM and a high binding cooperativity (α) of 24.5. acs.org

Anti-inflammatory Activity: Inhibition of Cyclooxygenase-2 (COX-2)

Certain 3-ethyl-1H-indole derivatives have been investigated as potential selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. researchgate.netajchem-a.com Molecular docking studies have predicted strong binding affinities of these derivatives to the COX-2 enzyme, with binding scores significantly higher than the reference drug meloxicam. researchgate.net

One study detailed the interaction of a 3-ethyl-1H-indole derivative containing an imidazolidinone pharmacophore with the COX-2 active site. The compound was predicted to form hydrogen bonds with key amino acid residues, including ALA527, ARG120, TYR355, and LYS360. ajchem-a.com In vivo studies using an egg-white-induced paw edema model in rats demonstrated that these compounds could significantly reduce inflammation, with one derivative showing prolonged efficacy compared to ibuprofen. researchgate.netajchem-a.com This suggests that this compound derivatives can act as anti-inflammatory agents by selectively targeting the COX-2 pathway. researchgate.netnih.govmdpi.com

Anticancer Activity: Induction of Apoptosis

Several this compound derivatives have demonstrated cytotoxic activity against various cancer cell lines, with evidence suggesting the induction of apoptosis as a key mechanism. researchgate.netresearchgate.net For example, 1-ethyl-2-phenyl-3-(thiophen-2-yl)-1H-indole and 1-ethyl-3-(furan-2-yl)-2-phenyl-1H-indole have been evaluated for their effects on prostate (LNCaP), liver (HepG2), and colon (Caco-2) cancer cell lines. researchgate.net

Research has shown that these compounds can induce apoptosis through both intrinsic and extrinsic pathways. researchgate.net The pro-apoptotic activity is often associated with an increased Bax/Bcl-2 ratio and elevated levels of caspase-9, which are key regulators of the mitochondrial apoptotic pathway. mdpi.com Furthermore, some indole derivatives have been found to induce cell cycle arrest, contributing to their antiproliferative effects. mdpi.com

| Compound | Cancer Cell Line | EC₅₀ (µM) researchgate.net |

|---|---|---|

| 1-ethyl-2-phenyl-3-(thiophen-2-yl)-1H-indole | LNCaP (Prostate) | 248.15 |

| HepG2 (Liver) | 139.81 | |

| Caco-2 (Colon) | 164.72 | |

| 1-ethyl-3-(furan-2-yl)-2-phenyl-1H-indole | LNCaP (Prostate) | 38.725 |

| HepG2 (Liver) | 70.02 | |

| Caco-2 (Colon) | 86.98 |

Another derivative, 2-(1-Ethyl-1H-indol-3-yl)quinazolin-4(3H)-one, has also shown significant antiproliferative activity against various cancer cell lines. mdpi.comnih.gov

Antimicrobial Activity: Multiple Potential Targets

The antimicrobial potential of this compound derivatives has been explored, with compounds like 2-(1-Ethyl-1H-indol-3-yl)-1H-benzo[d]imidazole showing activity against a range of bacteria and fungi. mdpi.com Molecular docking studies have suggested several potential mechanisms for their antibacterial action, including the inhibition of (p)ppGpp synthetases/hydrolases, FtsZ proteins, or pyruvate (B1213749) kinases. mdpi.com These targets are crucial for bacterial survival, stress response, and cell division.

| Organism | Activity |

|---|---|

| Staphylococcus aureus | Active |

| Staphylococcus aureus (MRSA) | Active |

| Mycobacterium smegmatis | Active |

| Candida albicans | Active |

The ability of these derivatives to inhibit biofilm formation is another important aspect of their antimicrobial profile. mdpi.com For instance, 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one, a related indole derivative, has demonstrated the ability to prevent biofilm formation by Staphylococcus aureus. mdpi.com

Computational Chemistry and Molecular Modeling Studies of 2 Ethyl 1h Indole

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein receptor, offering insights into the binding mechanism and affinity.

Molecular docking studies have been effectively used to predict the binding affinities of 2-ethyl-1H-indole derivatives towards various biological targets. For instance, a study focused on new 3-ethyl-1H-indole derivatives as potential selective cyclooxygenase-2 (COX-2) inhibitors predicted strong binding affinities. researchgate.netajchem-a.com The docking scores for these synthesized compounds ranged from -11.35 to -10.40 kcal/mol, which were significantly stronger than the reference drug meloxicam (B1676189) (-6.89 kcal/mol). researchgate.netajchem-a.comajchem-a.com

In another study, a novel indole (B1671886) derivative, 2-(1-ethyl-5-nitro-1H-indole-7-carbonyl) butyl 4-methylbenzenesulfonate, was investigated for its antioxidant potential by docking it against the tyrosinase enzyme. preprints.orgpreprints.org The docking study revealed a strong binding affinity with a score of -10.86 kcal/mol, suggesting that the compound could bind spontaneously and exhibit potent inhibitory activity against tyrosinase. preprints.orgpreprints.org These studies demonstrate the utility of molecular docking in identifying potential binding sites and quantifying the binding strength of ligands, which is a critical step in drug design. researchgate.netajchem-a.compreprints.orgpreprints.org

| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference Compound | Reference Binding Affinity (kcal/mol) |

|---|---|---|---|---|

| 3-Ethyl-1H-indole derivatives | COX-2 | -10.40 to -11.35 | Meloxicam | -6.89 researchgate.netajchem-a.comajchem-a.com |

| 2-(1-Ethyl-5-nitro-1H-indole-7-carbonyl) butyl 4-methylbenzenesulfonate | Tyrosinase (PDB: 3NM8) | -10.86 | N/A | N/A |

Beyond predicting binding affinities, molecular docking elucidates the specific molecular interactions that stabilize the ligand-receptor complex. For 3-ethyl-1H-indole derivatives targeting COX-2, docking analysis revealed that the most potent compound formed hydrogen bonds with key amino acid residues ALA527, ARG120, TYR355, and LYS360 within the active site. ajchem-a.com Similarly, studies on other indole derivatives have shown that interactions such as hydrogen bonds and pi-pi stacking with active site residues are crucial for their biological activity. researchgate.netnih.gov

For the tosylated 1-ethyl-1H-indole derivative targeting tyrosinase, docking simulations showed that the compound fits effectively into the active site, forming numerous favorable interactions with the surrounding amino acid residues, which is key to its potent inhibitory capacity. preprints.org The indole ring itself, a common feature in many biologically active compounds, often participates in crucial hydrophobic and aromatic interactions within protein binding pockets. ontosight.ainih.gov The ability to visualize and analyze these interactions at the molecular level is invaluable for structure-activity relationship (SAR) studies and for optimizing lead compounds.

Prediction of Binding Affinities and Binding Sites

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. It is a popular and versatile method in computational chemistry for studying the properties of molecules.

DFT calculations are frequently employed to analyze the electronic properties of indole derivatives, providing insights into their reactivity and stability. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular reactivity; a smaller gap generally implies higher reactivity. metu.edu.tr

Studies on donor-acceptor type indole derivatives, including a 1-ethyl-2-phenyl-indole derivative, have shown that the introduction of electron-withdrawing groups decreases the HOMO-LUMO gap. metu.edu.tr This suggests that such substitutions can modulate the electronic properties and potential applications, for instance, in dye-sensitized solar cells. metu.edu.tr DFT calculations on other indole derivatives have been used to determine heats of formation and evaluate relative stability based on the frontier molecular orbital energy gaps. The electronic features derived from DFT, such as the distribution of electron-donating and electron-accepting regions, help explain drug-receptor interactions. researchgate.net A DFT study on an (E)-N-[2-(1H-indol-3-yl)ethyl]-1-(anthracen-9-yl)methanimine derivative found a HOMO–LUMO gap of 0.12325 atomic units, providing fundamental data on its electronic characteristics. iucr.org

| Compound/Derivative Class | Computational Method | Key Findings/Parameters |

|---|---|---|

| (E)-N-[2-(1H-indol-3-yl)ethyl]-1-(anthracen-9-yl)methanimine | DFT (B3LYP/6-311G(d,p)) | EHOMO: -0.19641 a.u., ELUMO: -0.07087 a.u., Gap: 0.12325 a.u. iucr.org |

| Donor-acceptor type indole derivatives | DFT | Electron-withdrawing groups decrease the HOMO-LUMO gap, affecting LUMO energy levels more significantly. metu.edu.tr |

| Substituted Indole Derivatives | DFT (B3LYP/6-31G) | Calculation of heats of formation (HOF) to evaluate relative stability. |

DFT calculations are also a powerful tool for simulating spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. rsc.org These simulations provide theoretical spectra that can be compared with experimental data to confirm molecular structures and aid in the assignment of spectral bands. researchgate.netresearchgate.net

For various indole derivatives, DFT methods have been successfully used to calculate vibrational frequencies (IR) and isotropic chemical shifts (NMR). researchgate.net For instance, in a study of new donor-acceptor type indole derivatives, including 1-ethyl-2-phenyl-3-aldehyde indole, the synthesized structures were supported by FTIR and NMR spectral analysis, which can be correlated with DFT-simulated spectra for validation. metu.edu.tr The Gauge-Invariant Atomic Orbital (GIAO) method, within the DFT framework, is commonly used to predict ¹H and ¹³C NMR chemical shifts, often showing excellent agreement with experimental values. researchgate.net Similarly, calculated vibrational wavenumbers, when scaled appropriately, can accurately reproduce experimental FT-IR spectra, allowing for detailed assignments of vibrational modes. researchgate.netresearchgate.net

Electronic Structure Analysis and Reactivity Predictions

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are computational strategies used to correlate the chemical structure of compounds with their biological activity. researchgate.netjocpr.com These models are essential for designing new, more potent molecules and for screening virtual libraries to identify promising candidates.

QSAR studies on indole derivatives have been conducted to understand the structural requirements for various biological activities, including antimicrobial and anticancer effects. nih.govkoreascience.krbiointerfaceresearch.com In these studies, a series of compounds is analyzed to build mathematical models that relate physicochemical descriptors (e.g., lipophilic, electronic, and steric parameters) to their biological activity, often expressed as pMIC or IC₅₀ values. researchgate.netnih.gov For example, a 2D-QSAR study on indole derivatives as antibacterial agents found that compounds with high electronic energy and dipole moment were effective against S. aureus. nih.govkoreascience.krresearchgate.net

Pharmacophore modeling identifies the essential 3D arrangement of functional groups (features) that a molecule must possess to be active at a specific biological target. researchgate.net A pharmacophore model for indole and isatin (B1672199) derivatives as antiamyloidogenic agents identified key features necessary for activity. mdpi.comnih.gov A 3D-QSAR study on indole-alkylamine derivatives with β₃-adrenergic activity identified that steric, hydrogen-bond donor/acceptor, and lipophilicity properties were correlated with biological activity, providing a roadmap for designing new agonists. mdpi.com These models, once validated, can be used as 3D queries to screen databases for new chemical entities with desired biological profiles. researchgate.netjaptronline.com The combination of pharmacophore modeling and 3D-QSAR provides a comprehensive understanding of the structure-activity landscape, guiding the rational design of novel therapeutic agents. mdpi.com

Development of Predictive Models for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) models are crucial computational tools for predicting the biological activity of chemical compounds based on their molecular structures. For indole derivatives, 2D and 3D-QSAR studies have been instrumental in identifying the key molecular descriptors that correlate with their biological functions. mdpi.com

In a study on a series of indole-alkylamines as β3 adrenergic agonists, both 2D-QSAR and 3D-QSAR/CoMSIA (Comparative Molecular Similarity Index Analysis) models were developed. mdpi.com These models revealed that properties such as steric hindrance, hydrogen-bond donors and acceptors, lipophilicity, and molar refractivity are significant contributors to the biological activity. mdpi.com While this study did not focus exclusively on this compound, the principles are directly applicable. A QSAR model for this compound derivatives would be developed by correlating their experimentally determined biological activities (e.g., IC50 values) with calculated molecular descriptors.

For instance, a 2D-QSAR model for a series of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives as anti-influenza A virus agents was successfully developed, highlighting the importance of specific substitutions on the indole ring for enhanced activity. tandfonline.com Similarly, QSAR models for 2-phenyl-1H-indole derivatives have been established to predict their antiproliferative activity against breast cancer cell lines. biointerfaceresearch.comnih.gov These examples underscore the utility of QSAR in guiding the synthesis of more potent and selective analogs of this compound for various therapeutic targets. The development of such predictive models is essential for the rational design of novel drug candidates, allowing for the virtual screening of large libraries of compounds and the prioritization of those with the most promising predicted activity. mdpi.comorientjchem.org

Identification of Key Structural Features for Desired Pharmacological Profiles

Structure-activity relationship (SAR) studies, often complemented by molecular docking, are fundamental in identifying the key structural features of a molecule that are responsible for its pharmacological effects. For indole derivatives, SAR studies have provided valuable insights into how different substituents on the indole ring influence their interaction with biological targets. nih.govontosight.ai

The ethyl group at the 2-position of the indole ring is a key structural feature that can significantly impact the pharmacological profile of the compound. Its size, lipophilicity, and steric hindrance can influence binding affinity and selectivity for various receptors and enzymes. For example, in a study on indole-2-carboxamide derivatives as allosteric modulators of the CB1 receptor, the presence of short alkyl groups at the C3 position of the indole ring was found to enhance the modulation potency. nih.gov

In a computational study, the addition of a this compound moiety to a triazole parent compound was found to enhance its inhibitory activity against human angiotensin-converting enzyme (ACE). ajol.info Molecular docking simulations of this derivative (Compound 4) revealed a strong binding affinity to the ACE receptor, with a docking score of -10.5 kcal/mol. ajol.info This was attributed to the electron-donating nature of the this compound group, which increased the electron richness of the parent compound. ajol.info

| Compound | Target | Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| Triazole with methyl and this compound substituent | Human Angiotensin-Converting Enzyme (PDB ID: 3NXQ) | -10.5 | ajol.info |

These findings highlight the importance of the 2-ethyl group in modulating the electronic and steric properties of the indole scaffold, thereby influencing its pharmacological activity. Further SAR studies on a series of this compound derivatives would be invaluable in elucidating the precise structural requirements for optimal activity at different biological targets.

ADME (Absorption, Distribution, Metabolism, Excretion) and Toxicity Predictions

The evaluation of a compound's ADME and toxicity profile is a critical step in drug discovery, and in silico methods are increasingly used for early-stage assessment. These computational predictions help to identify potential liabilities and guide the optimization of drug candidates. jbcpm.com

Evaluation of Drug-Likeness and Pharmacokinetic Profiles

Drug-likeness is a qualitative concept used to assess whether a compound possesses properties that would make it a likely orally active drug in humans. drugbank.com Lipinski's Rule of Five is a widely used set of guidelines for evaluating drug-likeness. drugbank.compatsnap.comrjpbcs.com It states that an orally active drug should generally have:

No more than 5 hydrogen bond donors

No more than 10 hydrogen bond acceptors

A molecular weight of less than 500 Daltons

A logP (octanol-water partition coefficient) not greater than 5

Computational tools like SwissADME are frequently used to predict these parameters for novel compounds. researchgate.net For various indole derivatives, these predictions have often indicated good oral bioavailability and favorable pharmacokinetic profiles. mdpi.comajchem-a.comajchem-a.com For example, a study on 3-ethyl-1H-indole derivatives with an imidazolidinone pharmacophore showed that the synthesized compounds had favorable drug-likeness and pharmacokinetic profiles based on ADME predictions. mdpi.comajchem-a.comajchem-a.com

A database entry for a derivative of this compound, specifically 2-Ethyl-5-methoxy-3-piperidin-4-yl-1H-indole, provides its predicted Lipinski's Rule of Five parameters.

| Compound | Molecular Weight (g/mol) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | LogP | Obeys Lipinski's Rule | Reference |

|---|---|---|---|---|---|---|

| 2-Ethyl-5-methoxy-3-piperidin-4-yl-1H-indole | 258.359 | 2 | 2 | 3.5347 | Yes | tanlab.org |

These in silico predictions are valuable for the early identification of compounds with a higher probability of success in later stages of drug development.

Prediction of Cytotoxicity against Normal Cell Lines

A crucial aspect of drug development is to ensure that a compound is selectively toxic to its target (e.g., cancer cells) while having minimal effects on normal, healthy cells. In silico and in vitro methods are employed to predict and assess the cytotoxicity of new chemical entities. rsc.org

Several studies on indole derivatives have included cytotoxicity assessments against normal cell lines to determine their selectivity index. For example, a series of synthesized indole derivatives were tested for their cytotoxic effects on normal human embryonic kidney cells (HEK-293), lung cells (MRC5), and liver cells (LO2). researchgate.net The results indicated that these compounds did not significantly affect the growth of these normal cells, with most having IC50 values greater than 100 μg/ml, suggesting a good safety profile for the normal cells. researchgate.net